molecular formula C18H16N4O2S B2657047 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide CAS No. 1105208-74-9

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2657047
CAS No.: 1105208-74-9
M. Wt: 352.41
InChI Key: NFPCTGUUBKGPIK-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a pyridine ring, along with a benzylthio group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylthiourea with ethyl acetoacetate to form the pyrimidine ring. This intermediate is then reacted with 3-pyridinecarboxaldehyde under acidic conditions to introduce the pyridine ring. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and developing new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyrimidine and pyridine rings can engage in π-π stacking interactions with aromatic residues, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
  • 2-(2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
  • 2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide

Uniqueness

What sets 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide apart from similar compounds is its benzylthio group, which provides unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(20-14-7-4-8-19-11-14)9-15-10-17(24)22-18(21-15)25-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPCTGUUBKGPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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